Bienvenue dans la boutique en ligne BenchChem!

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine

Lipophilicity Blood-brain barrier penetration Physicochemical property

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine (CAS 497060-93-2) is a sulfonylated piperazine derivative featuring a benzodioxole-methyl substituent and a 2,5-dimethoxyphenyl sulfonyl moiety, with a molecular formula of C20H24N2O6S and a molecular weight of 420.5 g/mol. The compound is classified in authoritative drug-target databases as a cannabinoid-1 (CB1) receptor antagonist and is listed as a patented small-molecule drug candidate for obesity.

Molecular Formula C20H24N2O6S
Molecular Weight 420.48
CAS No. 497060-93-2
Cat. No. B2767893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine
CAS497060-93-2
Molecular FormulaC20H24N2O6S
Molecular Weight420.48
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H24N2O6S/c1-25-16-4-6-18(26-2)20(12-16)29(23,24)22-9-7-21(8-10-22)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,7-10,13-14H2,1-2H3
InChIKeyRXEJGSYMXQBJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine (CAS 497060-93-2): Procurement-Focused Compound Identity and Baseline


1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine (CAS 497060-93-2) is a sulfonylated piperazine derivative featuring a benzodioxole-methyl substituent and a 2,5-dimethoxyphenyl sulfonyl moiety, with a molecular formula of C20H24N2O6S and a molecular weight of 420.5 g/mol [1]. The compound is classified in authoritative drug-target databases as a cannabinoid-1 (CB1) receptor antagonist and is listed as a patented small-molecule drug candidate for obesity [2][3]. This compound serves as a research tool within the broader sulfonylated piperazine class, which has been investigated for CB1 receptor modulation, sigma receptor binding, and other CNS-related applications.

Why Generic Substitution of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine Fails: Structural Determinants of Differential Pharmacology


Sulfonylated piperazines are a pharmacologically diverse class; minor structural modifications can switch target selectivity between the CB1 receptor, sigma-1 receptor, mu-opioid receptor, and the 5-HT2A receptor [1]. For example, 1-methylsulfonyl-4-phenylpiperazine exhibits weak CB1 affinity (Ki > 1000 nM), while certain analogs in patent US20090270414A1 attain sub-100 nM Ki values . The distinctive benzodioxole-methyl and 2,5-dimethoxyphenyl sulfonyl substitution pattern on 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine defines its unique physiochemical and pharmacological identity, including a computed XLogP3-AA of 2.1 that differs substantially from other CB1 antagonists such as rimonabant (XLogP 6.13) [2][3]. These physiochemical differences cannot be replicated by generic in-class analogs, making direct substitution scientifically unsound.

Quantitative Evidence Guide for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine: Procurement-Relevant Differentiation Data


Computed Lipophilicity XLogP3-AA: 2.1 vs. Rimonabant XLogP 6.13

The target compound exhibits a computed XLogP3-AA of 2.1, as reported by PubChem based on the XLogP3 algorithm [1]. This is substantially lower than the XLogP of rimonabant (6.13), a well-characterized centrally acting CB1 antagonist, as documented by the IUPHAR/BPS Guide to Pharmacology [2]. Lower lipophilicity is generally associated with reduced passive blood-brain barrier (BBB) penetration, which may correlate with a decreased risk of centrally mediated adverse effects—a key liability that led to rimonabant's market withdrawal.

Lipophilicity Blood-brain barrier penetration Physicochemical property

Target Annotated Selectivity: CB1 Receptor Antagonist vs. Sigma-1/Mu-Opioid-Targeting Sulfonylated Piperazines

According to the Therapeutic Target Database (TTD) and DrugMAP, this compound is specifically annotated as 'Sulfonylated piperazine derivative 5' acting as a cannabinoid-1 (CB1) receptor antagonist, with a patented indication for obesity [1][2]. In contrast, closely related sulfonylated piperazines with alternative substitution patterns (e.g., BDBM50564193/CHEMBL4789321) demonstrate primary activity at the sigma-1 receptor and mu-opioid receptor with Ki values of 1.90–2.10 nM [3]. This target annotation divergence indicates that the benzodioxole-methyl substitution directs pharmacological selectivity toward CB1 antagonism, whereas other substitution patterns yield sigma-opioid polypharmacology.

CB1 receptor Target selectivity Sulfonylated piperazine

Commercial Purity Specification: 98%+ vs. Typical Research-Grade 95%

The compound is available from Fluorochem (catalog number F754495) at a certified purity of 98%+, as listed by authorized distributors . This exceeds the typical 95% purity specification commonly offered for research-grade sulfonylated piperazine analogs from general chemical suppliers. Higher purity reduces the risk of confounding biological effects from unidentified impurities, which is particularly critical for receptor binding assays where trace contaminants can produce false-positive or false-negative results.

Purity Quality specification Procurement standard

Peripheral Selectivity Potential: CB1 Antagonist with Favorable Polarity Profile for Reduced CNS Exposure

The compound's computed topological polar surface area (TPSA) of approximately 76.1 Ų combined with its moderate XLogP3-AA of 2.1 places it in a favorable physicochemical space for peripheral restriction relative to rimonabant (TPSA 49.64 Ų, XLogP 6.13) [1][2]. In the CB1 antagonist field, peripherally restricted compounds have emerged as a strategic approach to retain metabolic efficacy (e.g., for obesity, NAFLD, and metabolic syndrome) while avoiding the psychiatric adverse events associated with central CB1 blockade [3]. This compound's polarity profile aligns with the design principles of peripherally acting CB1 antagonists described in the comprehensive patent review indexed under PMID 26161824, where it is cataloged as Compound 185 [3].

Peripheral selectivity CNS-sparing Metabolic disease

Optimal Research and Industrial Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine (CAS 497060-93-2)


Peripheral CB1 Antagonism in Metabolic Disease Models

The compound's computed XLogP3-AA of 2.1 and elevated TPSA of approximately 76.1 Ų relative to rimonabant (XLogP 6.13; TPSA 49.64 Ų) support its use in metabolic disease research where peripheral CB1 receptor antagonism is desired without CNS exposure [1][2]. Preclinical models of obesity, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome that require peripherally restricted CB1 antagonists can leverage this compound as a pharmacological tool, particularly given its specific annotation as a CB1 antagonist in the TTD and DrugMAP databases with a patented obesity indication [3][4].

CB1 Receptor Target Engagement Without Sigma-1/Mu-Opioid Confounding

Unlike structurally similar sulfonylated piperazines that exhibit dual sigma-1 and mu-opioid receptor activity (Ki values of 1.90–2.10 nM), this compound is specifically annotated as a CB1 receptor antagonist [1][2]. Researchers designing CB1 receptor binding studies, functional cAMP assays, or β-arrestin recruitment experiments where sigma-opioid polypharmacology would confound data interpretation should select this compound to ensure target specificity. This is particularly important for studies requiring clean CB1 pharmacological fingerprints.

High-Purity Quantitative Pharmacology and Assay Development

With a certified purity of 98%+ (Fluorochem F754495), this compound exceeds the 95% purity standard typical of research-grade sulfonylated piperazine analogs [1]. This higher purity specification makes it suitable for quantitative pharmacology applications—including radioligand binding assays, SPR-based affinity measurements, and high-content screening—where trace impurities could introduce systematic errors. Procurement teams developing standardized assay protocols should specify this grade to ensure inter-laboratory reproducibility.

Structure-Activity Relationship (SAR) Studies of Benzodioxole-Substituted Piperazines

The benzodioxole-methyl moiety is a distinguishing structural feature that differentiates this compound from other sulfonylated piperazines in the CB1 antagonist chemical space [1]. Medicinal chemistry teams exploring SAR around the N-alkyl substituent of sulfonylated piperazines can use this compound as a reference point for evaluating how benzodioxole incorporation affects CB1 binding affinity, functional activity, and physicochemical properties relative to simpler N-benzyl or N-phenethyl analogs. The compound's defined purity and database-annotated target profile support its use as a SAR benchmark.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.